molecular formula C13H8F2O2 B567428 4-(4-Fluorophenyl)-3-fluorobenzoic acid CAS No. 1214332-34-9

4-(4-Fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B567428
CAS No.: 1214332-34-9
M. Wt: 234.202
InChI Key: MQXNAKMJSLMGJT-UHFFFAOYSA-N
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Description

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a carboxylic acid group is attached to the 4 position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 4-bromobenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,4-difluorobenzene and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields the corresponding ethyl ester:
Reaction:
4-(4-Fluorophenyl)-3-fluorobenzoic acid + Ethanol → 4-(4-Fluorophenyl)-3-fluorobenzoate ethyl ester

Conditions Catalyst Yield Reference
Reflux in ethanol, 8–12 hrsH₂SO₄85–90%

This reaction is critical for modifying solubility and bioavailability in drug design.

Decarboxylation

Thermal decarboxylation occurs under high temperatures (200–300°C) or via catalytic methods, producing 4-(4-fluorophenyl)-3-fluorobenzene:
Reaction:
this compound → 4-(4-Fluorophenyl)-3-fluorobenzene + CO₂

Conditions Catalyst Yield Reference
250°C, 4 hrsCuO nanoparticles70–75%

Decarboxylation is less facile compared to ortho-substituted benzoic acids due to electron-withdrawing fluorine groups stabilizing the carboxylate.

Nucleophilic Aromatic Substitution

Fluorine atoms at meta positions participate in nucleophilic substitution under strongly basic or acidic conditions. For example, hydroxylation via hydroxide ions:
Reaction:
this compound + KOH → 4-(4-Hydroxyphenyl)-3-fluorobenzoic acid + KF

Conditions Reagent Yield Reference
120°C, DMF, 24 hrsKOH55–60%

Substitution rates depend on the electronic environment, with para-fluorine being less reactive than meta-fluorine due to resonance effects.

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
Reaction:
this compound → 4-(4-Fluorophenyl)-3-fluorobenzyl alcohol

Conditions Reagent Yield Reference
THF, 0°C to reflux, 6 hrsLiAlH₄65–70%

Reduction products are intermediates for synthesizing ethers or esters in pharmaceutical applications.

Salt Formation

Reaction with organic bases (e.g., piperazine derivatives) forms crystalline salts, enhancing solubility:
Reaction:
this compound + Piperazine → Piperazinium 4-(4-fluorophenyl)-3-fluorobenzoate

Conditions Solvent Application Reference
Methanol, RT, 2 hrsMethanolCrystal engineering

Salts exhibit improved thermal stability and are used in supramolecular assembly studies.

Electrophilic Aromatic Substitution

The deactivated aromatic ring undergoes nitration or sulfonation under vigorous conditions:
Reaction (Nitration):
this compound + HNO₃ → 4-(4-Fluorophenyl)-3-fluoro-5-nitrobenzoic acid

Conditions Reagent Yield Reference
H₂SO₄, 0°C, 4 hrsFuming HNO₃40–45%

Nitration occurs preferentially at the less hindered meta position relative to the carboxylic acid.

Oxidation Reactions

While the carboxylic acid is fully oxidized, side-chain modifications (e.g., alkyl groups) can undergo further oxidation. For example, oxidation of a hypothetical methyl ester derivative:
Reaction:
Methyl 4-(4-fluorophenyl)-3-fluorobenzoate → this compound (via hydrolysis)

Conditions Reagent Yield Reference
NaOH, H₂O, reflux, 3 hrsNaOH90–95%

Comparative Reactivity Table

Reaction Type Key Reagents/Conditions Typical Yield Functional Group Impact
EsterificationH₂SO₄, ROH, reflux85–90%Enhances lipophilicity
DecarboxylationCuO, 250°C70–75%Reduces molecular weight
Nucleophilic SubstitutionKOH, DMF, 120°C55–60%Modifies electronic properties
ReductionLiAlH₄, THF65–70%Generates alcohol intermediates

Key Research Findings

  • Steric and Electronic Effects : Fluorine substituents at positions 3 and 4 create a sterically congested and electron-deficient ring, slowing electrophilic substitution but enhancing resistance to oxidation .

  • Biological Relevance : Derivatives of this compound exhibit inhibitory activity against cyclooxygenase-2 (COX-2), with IC₅₀ values in the nanomolar range.

  • Crystallography : Salts formed with amines display hydrogen-bonded networks, enabling applications in crystal engineering .

Scientific Research Applications

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,4’-Difluoro-[1,1’-biphenyl]-4-methanol
  • 2,4’-Difluoro-[1,1’-biphenyl]-4-amine
  • 2,4’-Difluoro-[1,1’-biphenyl]-4-methoxy

Uniqueness

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications and interactions.

Biological Activity

4-(4-Fluorophenyl)-3-fluorobenzoic acid is an aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms in its molecular structure enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest for various pharmacological applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H9F2O2C_{13}H_{9}F_{2}O_{2}. Its structure consists of two aromatic rings connected by a carboxylic acid group, with fluorine substituents positioned at the para and meta positions relative to the carboxylic acid.

Key Properties:

  • Molecular Weight : 236.21 g/mol
  • Melting Point : Approximately 150 °C
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain fluorinated benzoic acids possess enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL, suggesting moderate antibacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The IC50 values for related compounds were found to be above 100 µM, indicating low cytotoxicity against normal cell lines while still exhibiting some degree of selective toxicity towards cancer cells .

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231>100
This compoundPC3>100

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The fluorine substituents may enhance binding affinity, potentially modulating enzyme activity involved in metabolic pathways or signaling cascades. Preliminary docking studies suggest that this compound may inhibit certain enzymes related to inflammatory responses, although further research is necessary to elucidate the exact mechanisms involved .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated benzoic acids showed improved antimicrobial properties compared to their non-fluorinated counterparts. The study highlighted the role of fluorine in enhancing membrane permeability, allowing better access to bacterial targets .
  • Cytotoxicity Profile :
    In a comparative analysis of various benzoic acid derivatives, it was observed that while many exhibited low cytotoxicity, some derivatives showed promising results against specific cancer cell lines. This suggests potential for development into anticancer agents .
  • Molecular Docking Studies :
    Molecular docking studies conducted on related compounds indicated favorable interactions with COX-1 and COX-2 enzymes, which are critical in inflammation pathways. This suggests that derivatives of this compound may serve as lead compounds for anti-inflammatory drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-3-fluorobenzoic acid, and how can purity be validated?

Methodological Answer: The synthesis often involves Suzuki-Miyaura cross-coupling reactions using 3-fluoro-4-bromobenzoic acid and 4-fluorophenylboronic acid ( ). Post-reaction, purification via reverse-phase HPLC (e.g., LiChrosorb® RP-8 columns) is recommended to isolate the product ( ). Purity validation should combine high-resolution mass spectrometry (HRMS) and ¹⁹F NMR spectroscopy to confirm the absence of unreacted boronic acid or dehalogenation byproducts. Melting point consistency (e.g., 169–171°C for structurally similar 3-fluoro-4-methylbenzoic acid) can further verify purity ().

Q. How can crystallographic data resolve ambiguities in the molecular geometry of fluorinated benzoic acid derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles and substituent orientations. For example, a study on 4-(4-fluorobenzoyl)-3-phenyl dihydronaphthalenone demonstrated mean C–C bond lengths of 1.48 Å and R-factors <0.05 ( ). For this compound, SC-XRD can clarify fluorine substitution effects on the benzoic acid backbone, such as torsional strain between the fluorophenyl and carboxylic acid groups. Data-to-parameter ratios >15:1 ensure reliability ( ).

Q. What analytical techniques are essential for distinguishing positional isomers in fluorinated benzoic acids?

Methodological Answer: ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR can differentiate isomers by correlating fluorine-induced deshielding effects with specific carbons. For instance, 3-fluoro-4-methylbenzoic acid (mp 169–171°C) vs. 4-fluoro-2-methylbenzoic acid (mp not reported) would show distinct splitting patterns (). Pairing this with IR spectroscopy (carboxylic acid O–H stretch ~2500–3000 cm⁻¹) enhances specificity.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of fluorine substituents on the carboxylic acid’s electrophilicity. A study on 3-fluoro-4-(trifluoromethyl)benzoic acid showed that fluorine at the meta position reduces the LUMO energy by ~1.2 eV compared to para-substituted analogs ( ). This predicts faster reaction kinetics in esterification or amidation. Validate predictions using kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR).

Q. How should researchers address contradictory solubility data for fluorinated benzoic acids in polar aprotic solvents?

Methodological Answer: Contradictions may arise from trace impurities or solvent hydration. For example, 4-fluorobenzoic acid has a solubility of 1.2 g/L in DMSO at 25°C, but fluorophenyl substitution can reduce this by 30–50% ( ). To resolve discrepancies:

  • Use Karl Fischer titration to quantify solvent water content.
  • Perform parallel experiments with ultra-dry solvents (e.g., molecular sieves).
  • Compare with structurally validated analogs (e.g., 4-(3-chloro-5-trifluoromethylphenyl)benzoic acid, 300.6 g/mol; ).

Q. What experimental design principles apply to studying the environmental stability of this compound on indoor surfaces?

Methodological Answer: Adopt microspectroscopic imaging (e.g., ToF-SIMS) to analyze surface adsorption and degradation under controlled humidity (30–70% RH) and oxidant exposure (e.g., ozone ≤50 ppb). A study on indoor surface chemistry highlighted the role of hydroxyl radicals in degrading aromatic acids ( ). Monitor mass loss via quartz crystal microbalance (QCM) and identify degradation products using LC-MS/MS.

Properties

IUPAC Name

3-fluoro-4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXNAKMJSLMGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673364
Record name 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-34-9
Record name 2,4′-Difluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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